4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole
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Overview
Description
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. The newly synthesized compounds are then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiadiazole ring. Common reagents used in these reactions include triethylamine, hydrazonoyl chloride, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: The compound can be used in the development of new agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound’s biological activities are attributed to its ability to interfere with essential biochemical pathways in microorganisms or cancer cells. For example, it may inhibit key enzymes or disrupt cellular processes, leading to the death of the target cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole: Known for its anticancer activity.
4-(2,5-Dichlorothienyl)-1,3-thiazoles: Exhibits antifungal and antibacterial activities.
1,3,4-Thiadiazole derivatives: Various derivatives have been synthesized and tested for their antimicrobial properties. The uniqueness of this compound lies in its specific structural features and the combination of the methylthio and nitrophenyl groups, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C9H7N3O2S2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
4-(2-methylsulfanyl-5-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C9H7N3O2S2/c1-15-9-3-2-6(12(13)14)4-7(9)8-5-16-11-10-8/h2-5H,1H3 |
InChI Key |
YSOZGPAJHKVMGI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C2=CSN=N2 |
Origin of Product |
United States |
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